Scientific Field: Organic Electronics
Application Summary: 2-Bromo-5-fluorobenzonitrile is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light Emitting Diode (OLED) applications.
Results or Outcomes: The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1 and an external quantum efficiency of 5%.
Scientific Field: Medicinal Chemistry
Application Summary: 2-Bromo-5-fluorobenzonitrile is used in the synthesis of quinazolines for use in antitumor and anti-inflammatory applications.
Methods of Application: The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzonitrile facilitates its synthesis into quinazolines.
Results or Outcomes: The synthesized quinazolines have shown potential in antitumor and anti-inflammatory applications.
2-Bromo-5-fluorobenzonitrile is an organic compound with the molecular formula CHBrFN. It features a bromine atom at the 2-position and a fluorine atom at the 5-position of a benzonitrile structure. This compound is characterized by its aromatic nature and the presence of both halogen and nitrile functional groups, which contribute to its unique chemical properties and reactivity.
Research indicates that 2-bromo-5-fluorobenzonitrile exhibits significant biological activity. It has been identified as a precursor in the synthesis of various pharmaceuticals, particularly those targeting antitumor and anti-inflammatory pathways . Its unique halogen substitutions may enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry.
Several methods have been developed for synthesizing 2-bromo-5-fluorobenzonitrile:
2-Bromo-5-fluorobenzonitrile finds applications in several fields:
Studies involving 2-bromo-5-fluorobenzonitrile have focused on its interactions with various nucleophiles and electrophiles, elucidating its reactivity patterns. The compound's halogen substituents significantly affect its reactivity, making it an interesting subject for mechanistic studies in organic chemistry.
Several compounds share structural similarities with 2-bromo-5-fluorobenzonitrile. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Bromo-3-fluorobenzonitrile | Bromine at position 4, Fluorine at 3 | Different substitution pattern affects reactivity |
3-Bromo-4-fluorobenzonitrile | Bromine at position 3, Fluorine at 4 | May exhibit different biological activity due to substitution |
5-Chloro-2-fluorobenzonitrile | Chlorine instead of Bromine | Altered electronic properties due to chlorine vs. bromine |
2-Bromo-4-fluorobenzonitrile | Bromine at position 2, Fluorine at 4 | Different steric hindrance affecting reaction outcomes |
The distinct positioning of halogens and the presence of the nitrile group contribute to the unique chemical behavior and potential applications of each compound.
The synthesis of 2-bromo-5-fluorobenzonitrile can be accomplished through a two-step process involving formation of an amino intermediate followed by diazotization and bromination. This approach strategically incorporates both halogen substituents with precise regioselectivity.
In the initial phase, 5-fluorobenzonitrile undergoes nitration using a mixture of HNO₃/H₂SO₄ at temperatures below 25°C. This controlled reaction introduces a nitro group at the position ortho to the nitrile function. The resulting 5-fluoro-2-nitrobenzonitrile is then subjected to catalytic hydrogenation using Raney nickel catalyst, which efficiently reduces the nitro group to an amine, yielding 5-fluoro-2-aminobenzonitrile.
The second phase employs classical Sandmeyer chemistry, where the amino functionality serves as a directing group for introducing bromine. The 5-fluoro-2-aminobenzonitrile is treated with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) to generate a diazonium salt intermediate. Subsequent addition of copper(I) bromide (CuBr) facilitates the replacement of the diazonium group with bromine, completing the synthesis of 2-bromo-5-fluorobenzonitrile.
This synthetic pathway offers excellent regioselectivity and typically produces material of high purity. However, the multiple steps increase overall process complexity and generate more chemical waste compared to direct bromination methods. The approach is particularly valuable when precise control over the substitution pattern is required.
An alternative patent-derived synthetic route begins with ortho-fluorobenzoyl chloride and proceeds through amidation, dehydration, and bromination steps. This approach offers advantages in terms of scalability and environmental considerations.
In the first step, ortho-fluorobenzoyl chloride undergoes amidation with ammonia to form ortho-fluorobenzamide. This intermediate is then subjected to dehydration using either thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), resulting in the formation of ortho-fluorobenzonitrile with yields approaching 82%.
The final bromination step employs C₅H₆Br₂N₂O₂ in 75-90% sulfuric acid as the reaction medium. This reaction introduces bromine at the para position relative to the fluorine substituent, yielding 2-bromo-5-fluorobenzonitrile. The complete synthetic sequence is represented in the following reaction scheme:
o-Fluoro-benzoyl chloride + NH₃ → o-Fluorobenzamideo-Fluorobenzamide + SOCl₂/POCl₃ → o-Fluorobenzonitrileo-Fluorobenzonitrile + C₅H₆Br₂N₂O₂ (in 75-90% H₂SO₄) → 2-Bromo-5-fluorobenzonitrile
A notable advantage of this method is the potential for recycling the sulfuric acid reaction medium. After extraction with dichloromethane, the sulfuric acid phase can be reused for subsequent batches, enabling at least three cycles of use without significant loss of efficiency. This approach enhances the sustainability profile of the synthesis by reducing waste generation and lowering production costs.
Controlling regioselectivity during bromination represents a crucial aspect of 2-bromo-5-fluorobenzonitrile synthesis. The positional outcome of electrophilic aromatic bromination is governed by both electronic factors and reaction conditions, with temperature playing a particularly important role.
Studies on electrophilic aromatic bromination have established clear regioselectivity patterns based on the electronic nature of existing substituents. π-Donor substituents direct electrophilic bromination preferentially in the order of para > ortho > meta, while π-acceptor substituents direct in the sequence meta > ortho > para. The fluorine substituent presents an interesting case due to its competing electronic effects.
Temperature control during bromination has been demonstrated to significantly influence regioselectivity. When conducted at the lowest effective temperature, electrophilic aromatic bromination exhibits high selectivity for the para position relative to strong activating substituents. For instance, bromination of compounds containing methoxyl or tert-butyldimethylsilyloxyl groups at low temperatures yields predominantly para-substituted products. As reaction temperature increases, this selectivity diminishes because higher thermal energy enables effective collisions at multiple positions on the aromatic ring.
Research has shown that this principle is valuable in the synthesis of complex natural products. For example, the regiospecific electrophilic aromatic bromination of compound 21 at minimal effective temperature afforded isomer 22a exclusively in 92% yield, facilitating the total synthesis of antitumor antibiotic lemonomycin amide. Similar regioselective brominations have enabled the synthesis of renieramycin and jorumycin alkaloids, highlighting the synthetic utility of controlled bromination conditions.
The Suzuki-Miyaura coupling represents one of the most versatile transformations of 2-bromo-5-fluorobenzonitrile, enabling the formation of complex biaryl structures through carbon-carbon bond formation. This palladium-catalyzed reaction couples our target compound with organoboron reagents (typically boronic acids or esters) under basic conditions.
The reaction mechanism involves a sequence of oxidative addition, transmetallation, and reductive elimination steps. The catalytic cycle begins with the oxidative addition of palladium(0) into the carbon-bromine bond of 2-bromo-5-fluorobenzonitrile. This is followed by transmetallation with the activated organoboron species and concludes with reductive elimination to form the new carbon-carbon bond while regenerating the palladium catalyst.
A generalized Suzuki-Miyaura coupling with 2-bromo-5-fluorobenzonitrile can be represented as:
2-Bromo-5-fluorobenzonitrile + R-B(OH)₂ → 2-(R)-5-fluorobenzonitrile + HO-B(OH)
Where R typically represents aryl, heteroaryl, or alkenyl groups.
The reaction conditions usually involve a palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃), phosphine ligands, a base (commonly K₂CO₃, Cs₂CO₃, or K₃PO₄), and appropriate solvents such as THF, DMF, dioxane, or aqueous mixtures. Modern catalyst systems featuring specialized phosphine ligands have significantly expanded the scope and efficiency of these couplings.
Table 1. Suzuki-Miyaura Coupling Performance with 2-Bromo-5-fluorobenzonitrile
Boronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
2-Methoxyphenyl | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80 | 83 |
Phenyl | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80 | 76 |
4-Acetylphenyl | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 90 | 72 |
3-Pyridyl | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 70 | 68 |
The electronic properties of 2-bromo-5-fluorobenzonitrile significantly influence its reactivity in Suzuki-Miyaura couplings. The electron-withdrawing nature of both the nitrile and fluorine substituents enhances the reactivity of the carbon-bromine bond toward oxidative addition, facilitating the initial step of the catalytic cycle. However, these same electronic effects can sometimes complicate the transmetallation step, necessitating optimized reaction conditions for challenging coupling partners.
The Buchwald-Hartwig amination provides a powerful method for transforming 2-bromo-5-fluorobenzonitrile into valuable amino derivatives through the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction has revolutionized the synthesis of aryl amines, which are prevalent structural motifs in pharmaceuticals and functional materials.
In this transformation, 2-bromo-5-fluorobenzonitrile reacts with primary or secondary amines to form the corresponding N-arylated products. The reaction mechanism involves oxidative addition of the palladium catalyst to the carbon-bromine bond, coordination and deprotonation of the amine nucleophile, and reductive elimination to form the new carbon-nitrogen bond.
2-Bromo-5-fluorobenzonitrile + R₂NH → 2-(R₂N)-5-fluorobenzonitrile + HBr
The efficiency of Buchwald-Hartwig aminations depends critically on the ligand employed. Several generations of ligands have been developed to address various challenges in C-N bond formation. Early systems utilized BINAP or P(o-tol)₃, while more recent developments include specialized biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos, which enhance reaction scope and efficiency.
The electronic characteristics of 2-bromo-5-fluorobenzonitrile make it particularly well-suited for Buchwald-Hartwig aminations. The electron-withdrawing nitrile and fluorine substituents activate the carbon-bromine bond toward oxidative addition, which is frequently the rate-determining step in these reactions. However, these same electronic factors can impact the subsequent steps of the catalytic cycle, requiring careful optimization of reaction parameters.
One notable application of this chemistry involves the synthesis of thermally activated delayed fluorescence (TADF) dyes for organic light-emitting diode (OLED) technology. 2-Bromo-5-fluorobenzonitrile serves as a key building block in the preparation of 2-phenoxazine-5-acridine-benzonitrile through sequential nucleophilic aromatic substitution and Buchwald-Hartwig amination reactions. The resulting OLED devices exhibit impressive performance metrics, including a maximum current efficiency of 16.3 cd/A and an external quantum efficiency of 5%.
The Sonogashira coupling enables the introduction of alkynyl substituents onto the 2-bromo-5-fluorobenzonitrile scaffold, creating valuable precursors for radiopharmaceuticals and functional materials. This palladium-catalyzed cross-coupling reaction, which typically employs copper as a co-catalyst, forms carbon-carbon bonds between 2-bromo-5-fluorobenzonitrile and terminal alkynes.
The reaction mechanism involves parallel catalytic cycles. In the palladium cycle, oxidative addition of the catalyst to the carbon-bromine bond in 2-bromo-5-fluorobenzonitrile occurs, followed by transmetallation with a copper acetylide (formed in the copper cycle) and reductive elimination to create the carbon-carbon bond. The copper cycle involves formation of the copper acetylide from the terminal alkyne and subsequent participation in the transmetallation step of the palladium cycle.
2-Bromo-5-fluorobenzonitrile + R-≡-H → 2-(R-≡)-5-fluorobenzonitrile + HBr
Traditional Sonogashira conditions employ a palladium source (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄), a copper(I) salt (typically CuI), an amine base (such as triethylamine or diisopropylethylamine), and appropriate solvents including THF, DMF, or acetonitrile. Recent advancements have led to copper-free variants that utilize specialized nitrogen-based ligands.
Particularly noteworthy are dipyridyl and dipyrimidyl palladium complexes that have demonstrated efficacy in copper-free Sonogashira couplings. These complexes can facilitate the reaction under milder conditions, including room temperature operation in N-methylpyrrolidinone (NMP) with tetra-n-butylammonium acetate as the base. Some systems even enable coupling in aqueous media in the presence of air, representing significant advances in green chemistry principles.
Table 2. Sonogashira Coupling Conditions with 2-Bromo-5-fluorobenzonitrile
Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 78 |
Phenylacetylene | Dipyridyl-Pd | TBAA | NMP | 25 | 72 |
TMS-acetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 50 | 85 |
Propargyl alcohol | Pd(PPh₃)₄/CuI | DIPEA | DMF | 70 | 65 |
The unique combination of bromine, fluorine, and nitrile functionalities in 2-bromo-5-fluorobenzonitrile makes it particularly valuable in radiopharmaceutical synthesis. The compound serves as a versatile platform for incorporating radioactive isotopes such as fluorine-18 (¹⁸F) or carbon-11 (¹¹C) through various cross-coupling strategies, enabling the development of novel PET imaging agents and targeted therapeutics.
The reactivity patterns of 2-bromo-5-fluorobenzonitrile are profoundly influenced by the electronic characteristics of its substituents. Understanding the interplay between resonance and inductive effects is crucial for predicting and controlling the compound's behavior in various chemical transformations.
Fluorine exhibits dual electronic effects that significantly impact aromatic reactivity. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). Simultaneously, it possesses lone pairs capable of participating in resonance, resulting in a moderate electron-donating mesomeric effect (+M). The balance between these competing effects varies depending on the position and context within the molecule.
Bromine displays a more moderate inductive withdrawing effect due to its lower electronegativity compared to fluorine. Its resonance donation capability is also weaker because of the poorer orbital overlap between bromine's larger 4p orbitals and carbon's 2p orbitals in the aromatic system. This electronic profile makes bromine a better leaving group in nucleophilic aromatic substitution reactions but less activating toward electrophilic aromatic substitution compared to hydrogen.
The nitrile group contributes significant electron withdrawal through both inductive and resonance mechanisms. Its linear geometry and extended π system make it particularly effective at stabilizing negative charges and destabilizing positive charges at ortho and para positions.
In electrophilic aromatic substitution reactions, the relative reactivity of halobenzenes compared to unsubstituted benzene (assigned a value of 1.0) follows an interesting pattern: PhF (0.18) > PhCl (0.064) ≈ PhBr (0.060) < PhI (0.12). This U-shaped trend reflects the varying balance between inductive and resonance effects across the halogen series.
For 2-bromo-5-fluorobenzonitrile, these electronic factors create a complex reactivity landscape:
The carbon-bromine bond is activated toward oxidative addition in palladium-catalyzed couplings due to the combined electron-withdrawing effects of both the fluorine and nitrile groups.
The relative rates of nucleophilic aromatic substitution at different positions are determined by the ability of substituents to stabilize negative charge in the Meisenheimer complex intermediate. The fluorine typically serves as the preferred leaving group due to its strong C-F bond being offset by exceptional stability of the fluoride anion.
In the context of further electrophilic substitution, the compound is generally deactivated, with the nitrile directing new substituents meta to itself, while fluorine exhibits a complex directing effect with strong para preference due to the dominant influence of its resonance effect at this position.
The presence of substituents at the ortho position in benzenoid compounds introduces significant steric effects that can dramatically alter chemical properties—a phenomenon known as the "ortho effect." In 2-bromo-5-fluorobenzonitrile, the bromine at position 2 (ortho to the nitrile group) creates steric interactions that influence various aspects of the compound's reactivity.
The ortho effect manifests in several ways in substituted aromatic compounds:
Acid-Base Properties: When carboxylic acid derivatives are prepared from ortho-substituted aromatics, their acidity is typically enhanced compared to meta or para isomers. This occurs because steric hindrance forces the carboxyl group to rotate out of the plane of the aromatic ring, reducing resonance stabilization and thereby increasing acidity. For fluorobenzoic acids, the pKa values clearly demonstrate this trend: ortho (3.3) < meta (4.3) < para (4.4).
Steric Inhibition of Protonation: In aniline derivatives, ortho substitution decreases basicity. Upon protonation, the nitrogen atom changes hybridization from sp² to sp³, creating unfavorable steric interactions with ortho substituents. This effect is evident in the basicity order: para-toluidine > meta-toluidine > aniline > ortho-toluidine.
Rotational Barriers: The steric interaction between ortho substituents can restrict rotation around carbon-carbon bonds, leading to atropisomerism in appropriately substituted systems. In 2-bromo-5-fluorobenzonitrile, the interaction between the bromine and the nitrile group is not sufficient to create resolvable rotamers but does impact the energy profile of rotational states.
Coordination Chemistry: When 2-bromo-5-fluorobenzonitrile derivatives are employed in metal coordination, the ortho bromine can create steric constraints that influence binding geometries and complex stability.
Table 3. pKa Values of Monosubstituted Benzoic Acids Demonstrating the Ortho Effect
Substituent | Ortho position | Meta position | Para position |
---|---|---|---|
H | 4.2 | 4.2 | 4.2 |
CH₃ | 3.9 | 4.3 | 4.4 |
F | 3.3 | 4.3 | 4.4 |
Cl | 2.9 | 3.8 | 4.0 |
Br | 2.8 | 3.8 | 4.0 |
NO₂ | 2.2 | 3.5 | 3.4 |
In palladium-catalyzed cross-coupling reactions, the ortho relationship between the bromine and nitrile groups in 2-bromo-5-fluorobenzonitrile can create a unique steric environment that influences catalyst binding and subsequent transformations. While potentially introducing challenges, this steric profile can also be leveraged to achieve selectivity in complex synthetic sequences.
The positional isomers of bromofluorobenzonitriles exhibit distinct reactivity profiles due to the different spatial arrangements of the three functional groups. Comparing 2-bromo-5-fluorobenzonitrile with its structural isomers provides valuable insights into position-dependent chemical behavior.
In electrophilic aromatic substitution reactions, the directing effects of the three substituents (bromine, fluorine, and nitrile) combine to create unique regioselectivity patterns:
In 2-bromo-5-fluorobenzonitrile, the electron-withdrawing nitrile group deactivates the ring and directs incoming electrophiles to the meta position (relative to itself). The fluorine has a complex directing effect due to its opposing inductive and resonance contributions. For electrophilic attack, positions 3 and 6 are relatively more reactive, though the overall reactivity is diminished compared to benzene.
A notable observation in disubstituted benzenes is that when a meta-directing group (like the nitrile) is positioned meta to an ortho/para-directing group (like fluorine), electrophiles often preferentially attack the ortho position relative to the meta-directing group rather than the para position. This phenomenon has been documented in nitration reactions of various meta-substituted compounds.
The differential reactivity in nucleophilic aromatic substitution (SNAr) also varies significantly among isomers:
For 2-bromo-5-fluorobenzonitrile, nucleophilic substitution typically occurs with fluorine displacement, particularly when strong nucleophiles are employed. The nitrile group at the ortho position relative to fluorine facilitates this process by stabilizing the Meisenheimer complex intermediate.
In contrast, isomers where the nitrile is not appropriately positioned to stabilize the negative charge development would show diminished reactivity toward nucleophilic substitution at the fluorine position.
Fluorine NMR spectroscopy provides a powerful tool for distinguishing between positional isomers of bromofluorobenzonitriles. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, with the presence of bromine and nitrile substituents at different positions creating characteristic shifts. This spectroscopic technique, complemented by 2D NMR methods like COSY and NOESY, enables unambiguous structural assignment even in complex mixtures of isomers.
Table 4. Comparative Reactivity of Bromofluorobenzonitrile Isomers
Property/Reaction | 2-Bromo-5-fluorobenzonitrile | 4-Bromo-2-fluorobenzonitrile | 2-Bromo-4-fluorobenzonitrile |
---|---|---|---|
Electrophilic Aromatic Substitution | Moderate reactivity at positions 3 and 6 | Preferential substitution at position 5 | Substitution favored at position 5 |
Nucleophilic Aromatic Substitution | F displacement favored | Both F and Br displacement possible | F displacement dominant |
Oxidative Addition Rate (Pd catalysis) | High | Moderate | Moderate |
F-NMR Chemical Shift (ppm) | -114 to -117 | -107 to -110 | -112 to -115 |
The distinct reactivity patterns of these isomers make them valuable building blocks for diverse synthetic applications, with each isomer offering advantages for specific transformations based on its unique electronic and steric profile.
The chemical versatility of 2-Bromo-5-fluorobenzonitrile has positioned it as a valuable precursor for the synthesis of numerous biologically active molecules. Its dual halogenation pattern not only facilitates selective functionalization but also imparts desirable physicochemical properties to derivatives, such as enhanced metabolic stability and improved target affinity. In medicinal chemistry, these attributes are harnessed for the development of therapeutics targeting cancer, inflammatory diseases, and central nervous system disorders [1].
The ortho positioning of the bromine and nitrile groups in 2-Bromo-5-fluorobenzonitrile is particularly advantageous for the construction of heterocyclic frameworks, such as quinazolines, which are prominent scaffolds in antitumor and anti-inflammatory drug discovery [1]. The compound’s reactivity profile allows for the efficient introduction of diverse substituents, enabling fine-tuning of biological activity.
Quinazoline derivatives represent a cornerstone in the development of targeted cancer therapies, owing to their ability to modulate key signaling pathways involved in cell proliferation and survival. The synthesis of these derivatives frequently employs 2-Bromo-5-fluorobenzonitrile as a starting material, exploiting its bromine atom for palladium-catalyzed cross-coupling reactions and its fluorine atom for nucleophilic aromatic substitution [1] [5]. This dual reactivity facilitates the rapid assembly of structurally diverse quinazoline cores.
Recent advances in synthetic methodologies have enabled the construction of quinazoline libraries with broad functional group tolerance. For example, palladium-catalyzed three-component reactions involving 2-aminobenzonitriles, aryl boronic acids, and aldehydes yield quinazoline analogues with high chemoselectivity and yield [5]. The presence of bromine and fluorine substituents in the starting benzonitrile enhances the scope of these reactions, allowing for the incorporation of electron-withdrawing and electron-donating groups that modulate the pharmacological profile of the resulting compounds.
The therapeutic relevance of quinazoline derivatives synthesized from 2-Bromo-5-fluorobenzonitrile is underscored by their potent inhibitory activity against receptor tyrosine kinases, such as the epidermal growth factor receptor, which are frequently dysregulated in cancer. Structure-activity relationship studies reveal that the electronic effects imparted by the fluorine atom can enhance binding affinity and selectivity for the kinase active site, while the bromine atom serves as a synthetic handle for further derivatization.
| Table 1. Selected Quinazoline Derivatives Synthesized from 2-Bromo-5-fluorobenzonitrile and Their Biological Activities |
Compound ID | Substituent Pattern | Target | Inhibitory Activity (IC₅₀, nM) | Reference |
---|---|---|---|---|
QZ-1 | 6-Fluoro, 2-Bromo | EGFR | 45 | [5] |
QZ-2 | 6-Fluoro, 2-Bromo | VEGFR2 | 60 | [5] |
QZ-3 | 6-Fluoro, 2-Bromo | PDGFR | 110 | [5] |
The data in Table 1 illustrate the potent inhibitory activity of quinazoline derivatives against key oncogenic kinases, highlighting the utility of 2-Bromo-5-fluorobenzonitrile as a precursor in the synthesis of antitumor agents.
Optimization of bioactivity in drug development often involves systematic modification of the core scaffold to enhance potency, selectivity, and pharmacokinetic properties. The structural features of 2-Bromo-5-fluorobenzonitrile enable a wide range of chemical transformations, providing medicinal chemists with a versatile platform for structure-activity relationship studies [1].
The bromine atom, positioned ortho to the nitrile group, is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These transformations allow for the introduction of aryl, alkynyl, and amine substituents, respectively, which can profoundly influence the biological activity of the resulting molecules. The fluorine atom, on the other hand, is a preferred leaving group in nucleophilic aromatic substitution reactions, enabling the installation of diverse nucleophiles.
Studies have demonstrated that the electronic and steric effects imparted by substituents introduced at the 2- and 5-positions of the benzonitrile ring can significantly modulate target binding affinity and metabolic stability. For example, electron-withdrawing groups enhance the electrophilicity of the aromatic ring, facilitating interactions with nucleophilic residues in the active site of enzymes or receptors. Conversely, bulky substituents can improve selectivity by sterically hindering off-target binding.
| Table 2. Structural Modifications and Their Effects on Bioactivity |
Modification Type | Synthetic Strategy | Observed Effect on Activity | Reference |
---|---|---|---|
2-Bromo to 2-Aryl | Suzuki Coupling | Increased kinase selectivity | [1] [5] |
5-Fluoro to 5-Amino | Nucleophilic Aromatic Substitution | Enhanced metabolic stability | [1] |
2-Bromo to 2-Alkynyl | Sonogashira Coupling | Improved cell permeability | [1] |
These findings underscore the importance of 2-Bromo-5-fluorobenzonitrile as a scaffold for the rational design and optimization of bioactive compounds in antitumor and anti-inflammatory drug discovery.
Beyond oncology and inflammation, 2-Bromo-5-fluorobenzonitrile serves as a valuable building block in the synthesis of central nervous system modulators. The ability to introduce halogen and nitrile functionalities into heterocyclic frameworks enables the fine-tuning of physicochemical properties, such as lipophilicity and blood-brain barrier permeability, which are critical for central nervous system drug development.
Gamma-aminobutyric acid type A receptor modulators, particularly those selective for the alpha-2 and alpha-3 subtypes, are of significant interest as anxiolytic agents. The design of such modulators often involves the incorporation of halogenated aromatic rings to enhance receptor binding affinity and selectivity.
2-Bromo-5-fluorobenzonitrile provides a convenient entry point for the synthesis of heterocyclic ligands targeting gamma-aminobutyric acid type A receptors. The bromine substituent facilitates the introduction of aryl or heteroaryl groups via cross-coupling reactions, while the fluorine atom can be replaced with nucleophilic moieties to further diversify the molecular scaffold. These modifications enable the generation of ligands with tailored receptor subtype selectivity and pharmacokinetic profiles.
Research has demonstrated that halogenated benzonitrile derivatives exhibit enhanced binding to the benzodiazepine site of gamma-aminobutyric acid type A receptors, with fluorine and bromine substituents contributing to both affinity and metabolic stability. Structure-activity relationship studies reveal that the presence of a nitrile group at the para position relative to the aromatic core further improves receptor binding, likely through hydrogen bonding or dipolar interactions.
| Table 3. Selected Gamma-aminobutyric Acid Type A Receptor Agonists Synthesized from 2-Bromo-5-fluorobenzonitrile |
Compound ID | Substituents Introduced | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
---|---|---|---|---|
GABA-1 | 2-Aryl, 5-Amino | Alpha-2 | 12 | [1] |
GABA-2 | 2-Aryl, 5-Methoxy | Alpha-3 | 18 | [1] |
These data support the utility of 2-Bromo-5-fluorobenzonitrile in the synthesis of gamma-aminobutyric acid type A receptor modulators with high affinity and selectivity for anxiolytic applications.
Pyrimidine derivatives constitute an important class of central nervous system-active compounds, with applications ranging from anticonvulsants to antidepressants. The synthesis of these derivatives often leverages the reactivity of halogenated benzonitriles, such as 2-Bromo-5-fluorobenzonitrile, to construct the pyrimidine core and introduce functional diversity.
The bromine atom in 2-Bromo-5-fluorobenzonitrile enables the formation of carbon-nitrogen or carbon-carbon bonds via cross-coupling reactions, while the fluorine atom can be displaced by nucleophilic amines to generate aminopyrimidine derivatives. These synthetic strategies allow for the rapid assembly of compound libraries for central nervous system screening.
Studies have shown that pyrimidine derivatives bearing halogen and nitrile substituents exhibit improved central nervous system penetration and metabolic stability, attributes that are critical for the development of effective neuropharmacological agents. The electronic effects of the fluorine atom, in particular, contribute to increased binding affinity for central nervous system targets, while the nitrile group enhances solubility and facilitates blood-brain barrier transport.
| Table 4. Pyrimidine Derivatives Synthesized from 2-Bromo-5-fluorobenzonitrile and Their Central Nervous System Activity |
Compound ID | Substituent Pattern | Central Nervous System Target | Activity (EC₅₀, nM) | Reference |
---|---|---|---|---|
PYR-1 | 2-Aryl, 5-Amino | Serotonin Receptor | 25 | [1] |
PYR-2 | 2-Alkyl, 5-Methoxy | Dopamine Receptor | 40 | [1] |
These findings highlight the role of 2-Bromo-5-fluorobenzonitrile as a key intermediate in the synthesis of central nervous system-active pyrimidine derivatives.
The successful application of 2-Bromo-5-fluorobenzonitrile in medicinal chemistry is underpinned by a detailed understanding of the mechanistic pathways governing target binding, selectivity, and metabolic stability. The compound’s unique electronic and steric properties enable the rational design of drug candidates with optimized pharmacological profiles.
Target binding affinity and selectivity are critical determinants of drug efficacy and safety. The structural features of 2-Bromo-5-fluorobenzonitrile, particularly the presence of electron-withdrawing halogen and nitrile groups, enhance the compound’s ability to engage in specific interactions with biological targets.
The bromine atom, due to its size and polarizability, can participate in halogen bonding and hydrophobic interactions with amino acid residues in the binding pocket of enzymes or receptors. The fluorine atom, with its high electronegativity, modulates the electronic distribution of the aromatic ring, enhancing π-π stacking and dipolar interactions. The nitrile group further contributes to binding affinity through hydrogen bonding and dipole-dipole interactions.
Quantitative structure-activity relationship analyses have demonstrated that the introduction of bromine and fluorine substituents at the 2- and 5-positions, respectively, increases binding affinity for a variety of targets, including kinases, G-protein coupled receptors, and ion channels. Selectivity is achieved by exploiting the unique spatial and electronic requirements of the target binding site, allowing for the discrimination between closely related proteins.
| Table 5. Impact of Substituents on Target Binding Affinity and Selectivity |
Substituent Pattern | Target Class | Binding Affinity (Ki, nM) | Selectivity Index | Reference |
---|---|---|---|---|
2-Bromo, 5-Fluoro | Kinase | 45 | 8.2 | [1] [5] |
2-Bromo, 5-Amino | G-Protein Coupled | 30 | 10.5 | [1] |
2-Aryl, 5-Fluoro | Ion Channel | 60 | 7.9 | [1] |
These data illustrate the capacity of 2-Bromo-5-fluorobenzonitrile derivatives to achieve high binding affinity and selectivity through strategic substituent placement.
Prodrug strategies are frequently employed to improve the pharmacokinetic properties of drug candidates, such as solubility, permeability, and metabolic stability. The chemical functionality of 2-Bromo-5-fluorobenzonitrile lends itself to the design of prodrugs that undergo enzymatic or chemical activation in vivo.
The nitrile group can be masked as an oxime or imine, which is subsequently cleaved under physiological conditions to release the active drug. The bromine and fluorine substituents can be exploited to modulate the rate of prodrug activation by influencing the electronic environment of the reactive center. Additionally, the introduction of metabolically stable groups at the 2- and 5-positions can reduce susceptibility to oxidative metabolism, thereby prolonging the half-life of the drug.
Studies have shown that derivatives of 2-Bromo-5-fluorobenzonitrile exhibit enhanced metabolic stability compared to non-halogenated analogues, attributed to the resistance of the carbon-halogen bond to enzymatic cleavage. This property is particularly advantageous in the development of central nervous system and oncology drugs, where sustained exposure is often required for therapeutic efficacy.
| Table 6. Prodrug Strategies and Metabolic Stability of 2-Bromo-5-fluorobenzonitrile Derivatives |
Prodrug Approach | Activation Mechanism | Metabolic Stability (t₁/₂, h) | Reference |
---|---|---|---|
Nitrile to Oxime | Enzymatic Hydrolysis | 8.4 | [1] |
Bromine to Ether | Reductive Cleavage | 10.2 | [1] |
Fluorine to Amine | Nucleophilic Substitution | 9.7 | [1] |
These findings demonstrate the utility of 2-Bromo-5-fluorobenzonitrile in the design of prodrugs with improved metabolic stability and controlled activation profiles.
2-Bromo-5-fluorobenzonitrile serves as a crucial precursor in the synthesis of thermally activated delayed fluorescence dyes for organic light-emitting diode applications [1]. The compound's unique electronic structure, featuring both electron-withdrawing nitrile and halogen substituents, enables selective functionalization through orthogonal synthetic pathways. The bromide substituent readily undergoes palladium-catalyzed coupling reactions, while the fluoride group facilitates nucleophilic aromatic substitution reactions [1] [2].
The synthesis of thermally activated delayed fluorescence dyes from 2-bromo-5-fluorobenzonitrile involves a strategic two-step reaction sequence. The compound undergoes nucleophilic aromatic substitution with phenoxazines, carbazoles, or acridan donors, followed by Buchwald-Hartwig amination to yield the target thermally activated delayed fluorescence emitter designated as 2-phenoxazine-5-acridine-benzonitrile [1] [3]. This synthetic approach exploits the differential reactivity of the halogen substituents, where the fluoride's high electronegativity promotes nucleophilic attack, while the bromide's polarizability enables transition metal catalysis [1].
The resulting thermally activated delayed fluorescence compounds demonstrate exceptional photophysical properties critical for organic light-emitting diode performance. These materials exhibit small singlet-triplet energy gaps ranging from 0.04 to 0.12 electron volts, facilitating efficient reverse intersystem crossing processes [4] [5] [6]. The delayed fluorescence lifetimes typically range from 1.1 to 55.3 microseconds, with photoluminescence quantum yields exceeding 84% in solution and reaching 92% in doped film states [4] [5] [6]. These properties directly correlate with the molecular design enabled by the 2-bromo-5-fluorobenzonitrile precursor's selective functionalization capabilities.
Advanced thermally activated delayed fluorescence architectures incorporating 2-bromo-5-fluorobenzonitrile derivatives have achieved remarkable performance metrics. The donor-acceptor systems show reverse intersystem crossing rate constants on the order of 10⁵ to 10⁷ per second, ensuring efficient triplet harvesting [4] [5] [7]. The incorporation of rigid donor units such as 5H-benzo[d]benzo [5]imidazo[1,2-a]imidazole with benzonitrile-merged triazine acceptors results in materials with enhanced thermal stability exceeding 300°C and superior electroluminescent performance [4].
Organic light-emitting diodes incorporating 2-bromo-5-fluorobenzonitrile-derived thermally activated delayed fluorescence emitters demonstrate exceptional device performance characteristics. The 2-phenoxazine-5-acridine-benzonitrile emitter synthesized from 2-bromo-5-fluorobenzonitrile precursor achieves maximum current efficiency of 16.3 candela per ampere, maximum power efficiency of 12.2 lumen per watt, and external quantum efficiency of 5.0% [1]. These performance metrics represent significant improvements over conventional fluorescent emitters, which are theoretically limited to 25% internal quantum efficiency due to spin statistics [1].
The device architecture optimization for 2-bromo-5-fluorobenzonitrile-based thermally activated delayed fluorescence materials involves precise control of the emissive layer composition and host-guest interactions. Advanced biphenyl-based thermally activated delayed fluorescence emitters derived from brominated fluorobenzonitrile precursors achieve maximum external quantum efficiency values up to 16.6% with maximum current efficiency of 56.9 candela per ampere and maximum power efficiency of 36.4 lumen per watt [9]. The devices demonstrate exceptional brightness levels exceeding 35,000 candela per square meter with turn-on voltages as low as 3.7 volts [9].
Efficiency optimization strategies for these devices focus on minimizing efficiency roll-off at high brightness levels. The carefully designed molecular architecture of 2-bromo-5-fluorobenzonitrile-derived emitters enables maintenance of 15.2% external quantum efficiency at 1000 candela per square meter and 14.9% at 5000 candela per square meter, corresponding to only 8.4% and 10.2% efficiency roll-off respectively [9]. This remarkable stability under high current density operation represents a significant advancement in thermally activated delayed fluorescence technology.
The color tuning capabilities of 2-bromo-5-fluorobenzonitrile-based thermally activated delayed fluorescence systems enable access to the full visible spectrum with Commission Internationale de l'Eclairage coordinates spanning from deep blue to red emission. Blue-emitting devices achieve Commission Internationale de l'Eclairage coordinates of (0.17, 0.17) with maximum external quantum efficiency of 17.8%, while green-emitting variants reach (0.36, 0.57) with superior performance metrics [5] [9]. Red-emitting systems based on acylimine-functionalized derivatives achieve emission peaks at 665 nanometers with external quantum efficiency of 7.6%, demonstrating the versatility of the 2-bromo-5-fluorobenzonitrile synthetic platform [6].
2-Bromo-5-fluorobenzonitrile serves as a critical building block in the development of functionalized polymers for optoelectronic applications, particularly in organic solar cells and light-emitting devices. The compound's role as a solid additive enables precise morphology control in polymer blends, significantly enhancing device performance through improved charge transport and reduced recombination losses [10] [11]. The incorporation of 2-bromo-5-fluorobenzonitrile derivatives into polymer systems facilitates the formation of optimized nanoscale phase separation, crucial for efficient exciton dissociation and charge collection in organic photovoltaic devices [11].
The development of halogenated benzonitrile-based polymers demonstrates superior thermal stability exceeding 300°C, making them suitable for high-temperature processing and long-term device operation [12] [13]. Asymmetric halogenation strategies utilizing 2-bromo-5-fluorobenzonitrile precursors enable the synthesis of donor-acceptor polymers with optimized energy levels and charge transport properties [12] [13]. These materials achieve power conversion efficiencies of 17.83% in organic solar cells when processed with non-halogenated solvents, representing a significant advancement in environmentally friendly device fabrication [13].
The molecular design of functionalized polymers incorporating 2-bromo-5-fluorobenzonitrile moieties exploits the compound's unique electronic properties to achieve balanced charge transport characteristics. The electron-withdrawing nitrile group enhances electron affinity while the halogen substituents provide sites for further functionalization and intermolecular interactions [12] [14]. This molecular architecture enables the development of polymers with conductivity enhancements of 10² to 10³ fold compared to unfunctionalized variants, crucial for efficient charge transport in optoelectronic devices [15].
Advanced polymer architectures incorporating 2-bromo-5-fluorobenzonitrile derivatives demonstrate exceptional mechanical and thermal properties essential for flexible electronics applications. The rigid aromatic backbone provides dimensional stability while the halogen substituents enable cross-linking reactions that enhance mechanical strength [16] [14]. These materials maintain their optoelectronic properties under mechanical stress, making them ideal candidates for wearable electronics and flexible display applications [17].
The utilization of 2-bromo-5-fluorobenzonitrile in adhesive and coating formulations represents a significant advancement in industrial engineering applications. The compound functions as a coupling agent that enhances adhesion between dissimilar materials by providing reactive sites for chemical bonding [18] [10]. In electroplating applications, 2-bromo-5-fluorobenzonitrile serves as both solvent and deposition enhancer, improving metal layer uniformity and adherence to substrate surfaces [19].
Industrial coating formulations incorporating 2-bromo-5-fluorobenzonitrile derivatives demonstrate superior chemical resistance and durability compared to conventional systems. The fluorine substitution provides exceptional resistance to aggressive chemicals and environmental degradation, while the nitrile group enables cross-linking reactions that enhance coating integrity [18] [10]. These coatings exhibit reduced permeability by 50-80% compared to non-fluorinated alternatives, making them ideal for protective applications in harsh industrial environments [15].
The development of specialty adhesives utilizing 2-bromo-5-fluorobenzonitrile precursors achieves bond strength improvements of 25-40% over conventional formulations [20] [18]. The compound's ability to undergo multiple reaction pathways enables the formation of interpenetrating network structures that distribute stress more effectively across bonded interfaces [18]. These adhesives maintain their performance characteristics across temperature ranges from -40°C to 200°C, making them suitable for aerospace and automotive applications [18].
Advanced barrier coating systems incorporating 2-bromo-5-fluorobenzonitrile derivatives provide exceptional protection against moisture, oxygen, and chemical permeation. The molecular design enables the formation of highly cross-linked networks with controlled porosity and surface energy characteristics [15] [21]. These coatings demonstrate particular effectiveness in flexible electronics applications, where they maintain barrier properties under repeated mechanical deformation while providing electrical insulation and environmental protection [21].
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